![molecular formula C15H15Cl2N5O2 B2465757 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol CAS No. 890896-36-3](/img/structure/B2465757.png)
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol
Beschreibung
The compound 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol features a pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 3,4-dichlorophenyl group and at the 4-position with an aminoethoxyethanol side chain.
Eigenschaften
IUPAC Name |
2-[2-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O2/c16-12-2-1-10(7-13(12)17)22-15-11(8-21-22)14(19-9-20-15)18-3-5-24-6-4-23/h1-2,7-9,23H,3-6H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGGIXHKPJCQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol typically involves several steps:
Formation of the pyrazolopyrimidine core: : This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrazoles and diaminopyrimidines.
Attachment of the dichlorophenyl group: : This step often requires the use of a coupling reagent like a base or a catalyst to facilitate the attachment.
Incorporation of the ethoxyethanol moiety: : This final step involves a nucleophilic substitution reaction, where the ethoxyethanol group is introduced to the molecule under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but utilizes larger reactors and more efficient catalytic systems to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are commonly employed to streamline the process.
Analyse Chemischer Reaktionen
Substitution Reactions
The dichlorophenyl group and pyrimidine core are susceptible to nucleophilic aromatic substitution (SNAr) under controlled conditions.
Table 1: Substitution Reactions of Analogous Pyrazolo[3,4-d]pyrimidine Derivatives
Mechanistic Insights
-
The electron-withdrawing pyrimidine ring activates the C-Cl bond for SNAr with amines or thiols .
-
Dichlorophenyl substituents may undergo sequential substitution, though steric hindrance from the pyrazolo ring limits reactivity at the meta position .
Oxidation Reactions
The ethoxyethanol side chain contains a primary hydroxyl group prone to oxidation.
Table 2: Oxidation of Ethanolamine Derivatives
Key Considerations
-
Oxidation of the terminal hydroxyl to a carbonyl group enhances electrophilicity for downstream reactions .
-
Over-oxidation to carboxylic acids requires strong acidic conditions .
Condensation and Cyclization
The amino group participates in condensation reactions with carbonyl compounds, enabling heterocycle formation.
Table 3: Condensation Reactions Involving Pyrazolo[3,4-d]pyrimidine Amines
Notable Observations
-
Reaction with triethyl orthoformate generates formamidines, which cyclize to triazolo-pyrimidines under acidic conditions .
-
Schiff bases derived from aldehydes serve as intermediates for Michael additions or heterocyclic ring formation .
Ether Cleavage
The ethoxy linkage can be cleaved via strong acids (e.g., HBr/AcOH) to yield diols or bromoethanol derivatives .
Esterification
The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters, improving lipophilicity for biological studies .
Metal Coordination
The pyrimidine nitrogen and hydroxyl oxygen atoms act as ligands for transition metals. For example:
-
Fe(II) coordination observed in pyrido[3,4-d]pyrimidinone derivatives inhibits histone demethylases .
-
Cu(II) complexes enhance DNA binding affinity in analogous compounds .
Table 4: Reactivity Trends in Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent | Reaction Rate (SNAr) | Preferred Site | Notes |
---|---|---|---|
3,4-Dichlorophenyl | Moderate | C4 of pyrimidine | Steric hindrance at C3 |
4-Methoxyphenyl | Slow | C8 (if present) | Electron-donating groups deactivate ring |
Unsubstituted pyrimidine | Fast | C4 and C6 | Higher electron deficiency |
Wissenschaftliche Forschungsanwendungen
2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a molecular probe in biological systems.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of advanced materials and chemical products.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets and modulating their activity, which can lead to various biochemical and physiological responses. The pyrazolopyrimidine core is particularly important for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Observations:
Core Variations : The pyrazolo[3,4-d]pyrimidine core is conserved across most analogs, while pyrido[3,4-d]pyrimidine (e.g., ) introduces a nitrogen atom, altering electronic properties and binding interactions.
The ethoxyethanol side chain balances solubility and membrane permeability . Methoxy vs. Ethoxy Groups: The methoxyethyl group in increases lipophilicity compared to the ethoxyethanol in the target compound, which may favor blood-brain barrier penetration. Thioether Linkages: Compounds like 2u utilize thioether bonds for stability, whereas the target compound relies on ether and amino linkages.
Biologische Aktivität
The compound 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dichlorophenyl group and an ethoxyethanol moiety. Its molecular formula is , and it exhibits unique chemical properties due to its structural components.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Kinases : Inhibition of various kinases which play crucial roles in cell signaling pathways.
- DNA/RNA Polymerases : Disruption of nucleic acid synthesis in rapidly dividing cells such as cancer cells.
- Proteases : Modulation of proteolytic activities that are essential for cellular homeostasis.
These interactions lead to the modulation of key signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy and other diseases characterized by aberrant cell growth.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study investigated the effects of the compound on various cancer cell lines, including breast and lung cancer. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Kinase Inhibition : Research focused on the compound's ability to inhibit epidermal growth factor receptor (EGFR) kinase activity. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 50 nM against EGFR, highlighting its potential as a targeted therapy in EGFR-driven malignancies.
- Antimicrobial Effects : The compound was also evaluated for antimicrobial activity against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, this compound exhibits enhanced selectivity and potency due to the presence of the dichlorophenyl group and ethoxyethanol moiety. These modifications contribute to improved bioactivity profiles and reduced off-target effects.
Table 2: Comparison with Related Compounds
Compound Name | Structure Type | IC50 (µM) | Target |
---|---|---|---|
Compound A | Pyrazolo[3,4-d]pyrimidine | 100 | Kinase |
Compound B | Pyrazolo[3,4-d]pyrimidine | 50 | DNA Polymerase |
This compound | Pyrazolo[3,4-d]pyrimidine | 10 | EGFR Kinase |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethoxy)ethanol, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with nucleophilic substitution of 4-chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine with 2-aminoethoxyethanol under reflux in anhydrous acetonitrile (ACN) or ethanol, catalyzed by glacial acetic acid (1–5 drops) .
- Step 2 : Monitor reaction progress via TLC. Optimize reflux time (typically 4–12 hours) to balance yield and byproduct formation .
- Step 3 : Purify via vacuum evaporation, followed by recrystallization in ethanol or acetonitrile. Yield improvements (70–85%) are achieved by maintaining anhydrous conditions and controlled cooling rates .
Q. Which spectroscopic methods are most effective for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- 1H NMR : Look for resonances at δ 8.2–8.5 ppm (pyrazolo[3,4-d]pyrimidine protons), δ 4.0–4.5 ppm (ethoxy -OCH2CH2O-), and δ 3.6–3.8 ppm (-NH- coupling) .
- IR Spectroscopy : Confirm amine (-NH) stretches at 3300–3400 cm⁻¹ and ether (C-O-C) bands at 1100–1250 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks matching the exact mass (e.g., [M+H]+ ≈ 447.08 Da) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives, such as enzyme inhibition efficacy?
- Methodology :
- Data Reconciliation : Compare assay conditions (e.g., enzyme concentration, incubation time) across studies. For example, IC50 values for kinase inhibition may vary due to ATP concentration differences .
- Dose-Response Validation : Replicate assays using standardized protocols (e.g., 10 µM ATP, 30-min pre-incubation) to isolate compound-specific effects .
- Structural Analysis : Use X-ray crystallography or molecular docking to identify binding site interactions that explain potency variations (e.g., dichlorophenyl moiety vs. 4-fluorophenyl analogs) .
Q. What strategies improve aqueous solubility of this compound for in vivo studies without compromising bioactivity?
- Methodology :
- Prodrug Design : Introduce phosphate or PEGylated groups at the ethanol moiety, which hydrolyze in vivo to release the active compound .
- Co-Solvent Systems : Use cyclodextrin inclusion complexes or DMSO-water mixtures (≤10% DMSO) to enhance solubility while maintaining stability .
- pH Adjustment : Test solubility in buffered solutions (pH 4–7.4) to identify optimal formulation conditions .
Q. How can computational modeling guide the optimization of this compound’s selectivity for target enzymes?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability. Focus on key residues (e.g., hinge region residues in kinases) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., replacing 3,4-dichlorophenyl with 4-methoxyphenyl) to predict selectivity trends .
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ≤3) and PSA (≤90 Ų) for improved bioavailability .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in cell-based assays?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to calculate EC50/LC50 values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., 1–100 µM compound vs. controls) to identify significant toxicity thresholds (p < 0.01) .
- High-Content Screening (HCS) : Use automated imaging to quantify apoptosis/necrosis ratios, ensuring n ≥ 3 replicates per condition .
Q. How should researchers design experiments to assess metabolic stability in hepatic microsomes?
- Protocol :
- Incubation Setup : Mix compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
- Sampling Intervals : Collect aliquots at 0, 5, 15, 30, and 60 min. Terminate reactions with ice-cold acetonitrile .
- LC-MS/MS Analysis : Quantify parent compound depletion. Calculate half-life (t1/2) using first-order kinetics .
Contradiction Resolution
Q. Conflicting reports on SAR: How does the 3,4-dichlorophenyl group influence activity compared to other substituents?
- Resolution Strategy :
- Comparative SAR Study : Synthesize analogs with -Cl, -F, -OCH3, and -CH3 groups at the phenyl ring. Test in parallel assays (e.g., kinase inhibition, cytotoxicity) .
- Electrostatic Potential Maps : Use DFT calculations to compare electron-withdrawing (e.g., -Cl) vs. electron-donating (-OCH3) effects on binding affinity .
- Meta-Analysis : Aggregate literature IC50 values (≥10 studies) to identify consensus trends via random-effects modeling .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.